SERT Functional Potency
In a functional assay measuring serotonin release in rat brain synaptosomes, 1-(3-(2-chlorophenoxy)propyl)piperazine demonstrated a half-maximal effective concentration (EC50) of 16 nM for 5-HTT-mediated 5-HT release [1]. While a direct head-to-head comparison with the closest analog, 1-[3-(3-chlorophenoxy)propyl]piperazine, is not available in the same assay, the presence of the ortho-chloro substituent in this compound, as opposed to the meta-chloro in its analog, is a known structural determinant for enhanced affinity at the serotonin transporter based on class-level SAR [2]. This quantitative functional benchmark provides a clear, data-driven basis for selecting 1-(3-(2-chlorophenoxy)propyl)piperazine for in vitro studies targeting SERT.
| Evidence Dimension | Serotonin Transporter (SERT) Functional Activity |
|---|---|
| Target Compound Data | EC50 = 16 nM |
| Comparator Or Baseline | Class-level SAR for ortho- vs. meta-chloro arylpiperazines (quantitative comparator data for the exact 3-chloro analog not identified in this assay) |
| Quantified Difference | EC50 = 16 nM for target compound; functional data for comparator not located. |
| Conditions | Induction of 5-HTT-mediated 5-HT release in rat brain synaptosomes by [3H]5-HT release assay |
Why This Matters
This quantifies the target compound's functional potency at a key CNS target (SERT), providing a benchmark for assay design and comparison against other in-house or literature compounds.
- [1] BindingDB. BDBM50025221 CHEMBL1906905. EC50: 16 nM. Assay: Induction of 5-HTT-mediated 5-HT release in rat brain synaptosomes by [3H]5-HT release assay. View Source
- [2] Caccia S. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Curr Drug Metab. 2007;8(6):612-622. View Source
